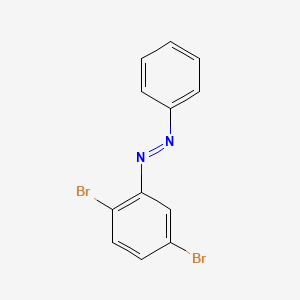

1-(2,5-Dibromophenyl)-2-phenyldiazene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8Br2N2 |

|---|---|

Molecular Weight |

340.01 g/mol |

IUPAC Name |

(2,5-dibromophenyl)-phenyldiazene |

InChI |

InChI=1S/C12H8Br2N2/c13-9-6-7-11(14)12(8-9)16-15-10-4-2-1-3-5-10/h1-8H |

InChI Key |

QQKXXFISWWAQMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 2,5 Dibromophenyl 2 Phenyldiazene and Its Structural Analogues

Established Synthetic Pathways for Azobenzene (B91143) Core Formation

The synthesis of the central N=N azo linkage in compounds like 1-(2,5-Dibromophenyl)-2-phenyldiazene is primarily achieved through classical organic reactions, including reductive coupling and oxidative condensation. The introduction of halogen atoms can be accomplished either by using pre-halogenated starting materials or by direct halogenation of the azobenzene core.

Reductive Coupling Strategies for Diazene (B1210634) Linkage

Reductive coupling is a prominent method for forming the diazene linkage, typically involving the reduction of nitroaromatic compounds. This approach can be used to synthesize both symmetrical and unsymmetrical azobenzenes. For instance, the reaction of a nitroarene can lead to an azo compound through the formation of intermediate nitroso and hydroxylamine (B1172632) species. semanticscholar.org A variety of reducing systems have been developed to facilitate this transformation, offering pathways to the azobenzene core. researchgate.netkorea.ac.kr

One catalytic system employs indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) with triethylsilane (Et₃SiH) for the selective conversion of aromatic nitro compounds into azobenzene derivatives. daneshyari.com This method demonstrates tolerance to various functional groups, including halogens. daneshyari.com Another approach involves the use of heterogeneous redox catalysts containing active metals such as Fe, Cu, Pd, or Ni, which mediate the reductive coupling of nitrobenzene (B124822) in the gas phase at elevated temperatures. google.com

Oxidative Condensation Techniques in Azobenzene Synthesis

An alternative and widely used strategy for forming the azobenzene core is the oxidative coupling or condensation of anilines. researchgate.net This method is advantageous from a green chemistry perspective, especially when using ambient oxygen as the oxidant, as it avoids the generation of transition metal waste. researchgate.net The Baeyer-Mills reaction, a classic condensation of nitrosobenzene (B162901) derivatives with anilines, is a key method for accessing non-symmetric azobenzenes. researchgate.net The reaction mechanism involves the nucleophilic attack of the aniline (B41778) on the nitrosobenzene in either acidic or basic media. researchgate.net

Various oxidizing agents and catalysts can be employed for the direct oxidative coupling of anilines. researchgate.net For example, tert-butyl nitrite (B80452) (TBN) has been shown to catalyze the oxidative dehydrogenation of hydrazobenzenes (which can be formed from anilines) to produce azobenzenes under mild conditions at room temperature in ethanol (B145695). acs.org This method is effective for a wide range of substituted hydrazobenzenes, leading to excellent yields of the corresponding azo compounds. acs.org

Electrophilic Aromatic Substitution for Halogen Introduction

The introduction of bromine atoms onto the phenyl rings can be achieved through electrophilic aromatic substitution. This reaction is a fundamental process for functionalizing aromatic compounds. wikipedia.org For benzene (B151609) and less reactive derivatives, the halogenation reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to activate the halogen molecule (e.g., Br₂), making it a more potent electrophile. wikipedia.orgmasterorganicchemistry.comlibretexts.org

The mechanism involves the attack of the aromatic ring's π-electrons on the activated electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.orgmsu.edu A subsequent deprotonation step restores the aromaticity of the ring, resulting in the substituted product. masterorganicchemistry.commsu.edu In the context of synthesizing this compound, this could involve the direct bromination of a pre-formed azobenzene or the use of a dibrominated aniline or nitrobenzene precursor in one of the core formation reactions. Late-stage C-H activation using palladium(II) catalysts has also emerged as a powerful method for the direct halogenation of pre-existing azobenzenes, allowing for the synthesis of halogenated derivatives. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Regioselectivity

Achieving high yields and precise control over the placement of substituents (regioselectivity) is critical in the synthesis of complex molecules like this compound. This is accomplished by carefully selecting catalysts, solvents, and reaction temperatures.

Catalyst Systems for Azobenzene Synthesis

The choice of catalyst is paramount in directing the outcome of azobenzene synthesis. Both homogeneous and heterogeneous catalysts are employed across different synthetic strategies.

Palladium Catalysts: Palladium-based systems are versatile for C-N bond formation. Recent advances include palladium-catalyzed cross-coupling reactions between silylated diazenes and aryl triflates, enabling the direct synthesis of nonsymmetric azobenzenes. acs.org Au–Pd alloy nanoparticles have also been developed for the synthesis of azobenzenes from non-aromatic precursors like cyclohexanones and hydrazine, demonstrating the unique capabilities of alloy catalysts. acs.orgchemrxiv.org

Copper Catalysts: Copper-based catalysts are frequently used in oxidative coupling reactions of anilines. They offer an efficient and often more economical alternative to other transition metals for promoting the formation of the azo linkage. researchgate.net

Iron and Other Metal Catalysts: In reductive coupling methods, heterogeneous catalysts incorporating metals like iron, cobalt, nickel, and others are effective in the gas-phase deoxygenation of nitrobenzenes to form azo compounds. google.com

The table below summarizes various catalyst systems used in the synthesis of azobenzenes and their analogues.

| Reaction Type | Catalyst System | Reactants | Key Features |

| Reductive Coupling | In(OTf)₃ / Et₃SiH | Nitroaromatics | High selectivity; tolerance to various functional groups. daneshyari.com |

| Reductive Coupling | Heterogeneous Redox Catalysts (Fe, Cu, Pd, etc.) | Nitrobenzene | Gas-phase reaction at elevated temperatures. google.com |

| Oxidative Coupling | tert-Butyl Nitrite (TBN) | Hydrazobenzenes | Mild, metal-free conditions; excellent yields. acs.org |

| Cross-Coupling | Palladium / Chiral Bisphosphine Ligand | Silylated Diazenes and Biaryl Triflates | Asymmetric synthesis of axially chiral azobenzenes. acs.org |

| Dehydrogenative Aromatization | Au–Pd Alloy Nanoparticles | Cyclohexanones and Hydrazine | Synthesis from non-aromatic precursors. acs.org |

Solvent Effects and Temperature Optimization

Solvent polarity and reaction temperature are critical parameters that can significantly influence reaction rates, yields, and the stability of isomers. researchgate.netdocumentsdelivered.com The choice of solvent can affect the solubility of reactants and catalysts, as well as the energy of transition states.

For instance, the photoisomerization of azobenzene is strongly dependent on solvent polarity. researchgate.net While this relates to the switching properties rather than synthesis, it highlights the significant role of the solvent environment. In synthetic reactions, polar solvents may be preferred for reactions involving polar intermediates or reagents. For example, the halogenation of phenols, which are more activated than benzene, proceeds faster in polar solvents. wikipedia.org

Temperature control is essential for managing reaction kinetics and preventing side reactions. Reductive coupling reactions in the gas phase, for example, are conducted at elevated temperatures. google.com Conversely, many solution-phase reactions, such as the TBN-catalyzed dehydrogenation of hydrazobenzenes, can proceed efficiently at ambient temperature. acs.org Optimization often involves screening various solvents and temperatures to find the ideal conditions that maximize the yield of the desired product while minimizing the formation of impurities.

The following table outlines the impact of reaction conditions on azobenzene synthesis.

| Parameter | Effect on Synthesis | Example |

| Solvent Polarity | Influences reaction rates and solubility of reactants. Can affect the stability of intermediates. researchgate.net | Halogenation of phenols is faster in polar solvents due to stabilization of intermediates. wikipedia.org |

| Temperature | Controls the rate of reaction. Higher temperatures can increase reaction rates but may also lead to side products or decomposition. | Reductive coupling of nitrobenzene is performed at elevated temperatures in the gas phase. google.com Oxidative dehydrogenation with TBN proceeds at room temperature. acs.org |

| Catalyst Concentration | Affects the reaction rate. Optimal loading is required to ensure efficient conversion without promoting side reactions. | In TBN-catalyzed dehydrogenation, catalyst loading was optimized to achieve high yields. acs.org |

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles, such as the use of safer solvents, minimization of waste, and energy efficiency, are increasingly being applied to the synthesis of azo compounds. Key strategies include solvent-free synthesis and the optimization of atom economy.

Solvent-free synthesis, particularly through mechanochemistry, has emerged as a powerful green alternative to traditional solution-phase reactions. rsc.orgucl.ac.uk Mechanochemical methods, which involve inducing reactions by grinding solid reactants together, often in a ball mill, can significantly reduce or eliminate the need for hazardous organic solvents, leading to simplified workup procedures and reduced waste. ucl.ac.ukresearchgate.net

For the synthesis of azo compounds like this compound, a plausible solvent-free approach involves the mechanochemical coupling of an appropriate aryltriazene with a phenolic compound or the reaction of a diazonium salt under ball-milling conditions. rsc.orgorganic-chemistry.orgresearchgate.net For instance, an efficient diazotization of phenolic compounds with aryltriazenes has been demonstrated by employing ball milling under catalyst- and promoter-free conditions. rsc.org This method offers mild conditions, good selectivity, and high yields. rsc.org Another relevant solvent-free method is the reaction of aryl diazonium tetrafluoroborates with diaryl dichalcogenides on alumina (B75360) surfaces, which proceeds rapidly at ambient temperature via ball-milling. organic-chemistry.org

A hypothetical solvent-free synthesis of a structural analogue of the target molecule could involve the ball-milling of 2,5-dibromophenyltriazene with a suitable coupling partner. The energy input from the milling process facilitates the reaction in the solid state, often with minimal or no liquid additives, thereby aligning with key principles of green chemistry. hes-so.chbeilstein-journals.org

Atom economy is a measure of the efficiency of a chemical reaction, quantifying the proportion of reactant atoms that are incorporated into the final desired product. nih.gov Designing syntheses with high atom economy is a fundamental goal of green chemistry, as it directly correlates with waste reduction at the molecular level. The atom economy of a reaction can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Two common methods for synthesizing unsymmetrical azobenzenes are the Baeyer-Mills reaction and diazonium coupling. A comparison of their theoretical atom economies for the synthesis of this compound (MW: 340.01 g/mol ) reveals significant differences.

Method 1: Diazonium Coupling This route involves the diazotization of 2,5-dibromoaniline (B181072) followed by coupling with benzene.

Reactants: 2,5-Dibromoaniline (C₆H₅Br₂N, MW: 250.93), Sodium Nitrite (NaNO₂, MW: 69.00), Hydrochloric Acid (HCl, MW: 36.46), Benzene (C₆H₆, MW: 78.11).

Reaction: C₆H₅Br₂N + NaNO₂ + 2HCl + C₆H₆ → C₁₂H₈Br₂N₂ + NaCl + 2H₂O + HCl

Atom Economy Calculation:

MW of Product: 340.01

MW of Reactants: 250.93 + 69.00 + (2 * 36.46) + 78.11 = 470.96

% Atom Economy = (340.01 / 470.96) * 100 ≈ 72.2%

Method 2: Baeyer-Mills Reaction This route involves the condensation of 2,5-dibromonitrosobenzene with aniline.

Reactants: 2,5-Dibromonitrosobenzene (C₆H₃Br₂NO, MW: 264.91), Aniline (C₆H₇N, MW: 93.13).

Reaction: C₆H₃Br₂NO + C₆H₇N → C₁₂H₈Br₂N₂ + H₂O

Atom Economy Calculation:

MW of Product: 340.01

MW of Reactants: 264.91 + 93.13 = 358.04

% Atom Economy = (340.01 / 358.04) * 100 ≈ 94.9%

| Synthetic Method | Key Reactants | Molecular Weight of Product (g/mol) | Total Molecular Weight of Reactants (g/mol) | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Diazonium Coupling | 2,5-Dibromoaniline, NaNO₂, HCl, Benzene | 340.01 | 470.96 | 72.2 |

| Baeyer-Mills Reaction | 2,5-Dibromonitrosobenzene, Aniline | 340.01 | 358.04 | 94.9 |

The Baeyer-Mills reaction demonstrates a significantly higher atom economy, as fewer atoms from the reactants are converted into byproducts (in this case, only water). nih.govtxst.edu This makes it a more efficient and greener synthetic choice from an atom economy perspective, provided the starting nitroso compound is readily accessible.

Synthetic Exploration of Derivatives and Analogues of this compound

The dibrominated scaffold of this compound serves as a versatile platform for creating a wide array of derivatives. The bromine atoms act as synthetic handles, enabling post-synthesis modifications through various cross-coupling and substitution reactions.

The photophysical and electronic properties of azobenzenes can be precisely tuned by altering the halogen substitution pattern on the aromatic rings. Synthesizing a library of analogues with different halogens (F, Cl, I) or varying substitution positions allows for a systematic investigation of structure-property relationships. nih.gov

The synthesis of these analogues typically relies on the availability of appropriately halogenated aniline or nitrosobenzene precursors for use in standard azo coupling reactions. For example, to synthesize 1-(2,5-dichlorophenyl)-2-phenyldiazene, one would start with 2,5-dichloroaniline. Mixed halogenated derivatives, such as 1-(2-bromo-5-chlorophenyl)-2-phenyldiazene, can be prepared from the corresponding mixed-halogenated aniline. Late-stage halogenation on a pre-formed azobenzene core is also possible, for instance, through palladium-catalyzed C-H bond halogenation using N-halosuccinimides (NXS), which can be performed mechanochemically. beilstein-journals.orgnih.gov

| Compound Name | Halogen Substituents | Synthetic Precursor Example | Synthetic Method |

|---|---|---|---|

| 1-(2,5-Dichlorophenyl)-2-phenyldiazene | 2,5-Dichloro | 2,5-Dichloroaniline | Diazonium Coupling |

| 1-(2,5-Difluorophenyl)-2-phenyldiazene | 2,5-Difluoro | 2,5-Difluoronitrosobenzene | Baeyer-Mills Reaction |

| 1-(2,5-Diiodophenyl)-2-phenyldiazene | 2,5-Diiodo | 2,5-Diiodoaniline | Oxidative Coupling |

| 1-(4,4'-Dibromophenyl)-2-phenyldiazene | 4,4'-Dibromo | 4-Bromoaniline | Oxidative Coupling |

The two bromine atoms on the 1-(2,5-dibromophenyl) ring are ideal sites for introducing a wide range of functional groups, primarily through palladium-catalyzed cross-coupling reactions. These reactions offer mild conditions and high functional group tolerance, making them powerful tools for late-stage functionalization. wikipedia.org

Suzuki-Miyaura Coupling: This reaction allows for the formation of C-C bonds by coupling the dibromoazobenzene with various aryl- or vinylboronic acids or esters. wikipedia.orgnih.govlibretexts.org This is useful for extending the π-conjugated system of the molecule, which can significantly alter its optical properties. A study has demonstrated the successful Suzuki coupling of N-(2,5-dibromophenyl)acetamide with different arylboronic acids, showcasing the feasibility of this transformation on a similar scaffold. researchgate.net

Sonogashira Coupling: This method introduces alkyne functionalities by coupling with terminal alkynes. wikipedia.orgorganic-chemistry.orglibretexts.org The resulting alkynyl-substituted azobenzenes can serve as building blocks for more complex structures or for attachment to surfaces.

Buchwald-Hartwig Amination: This reaction forms C-N bonds, enabling the introduction of primary or secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.org This is a key method for synthesizing amino-azobenzene derivatives, which are important precursors for dyes and functional materials.

Cyanation: The bromine atoms can be replaced with cyano (-CN) groups, typically using a cyanide source like KSCN or trimethylsilyl (B98337) cyanide, often facilitated by a catalyst. mdpi.com

Nitration: While the dibrominated ring is deactivated, introduction of a nitro group (-NO₂) may be possible under forceful nitrating conditions, although regioselectivity could be an issue. scirp.orgnih.gov The nitro group is a strong electron-withdrawing group that dramatically influences the electronic properties of the azobenzene.

| Reaction Type | Functional Group Introduced | Typical Reagents | Catalyst System Example | Potential Product |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl (e.g., Phenyl) | Phenylboronic acid, Base (e.g., K₃PO₄) | Pd(PPh₃)₄ | 1-(2,5-Diphenylphenyl)-2-phenyldiazene |

| Sonogashira Coupling | Alkynyl (e.g., Phenylethynyl) | Phenylacetylene, Base (e.g., Et₃N) | PdCl₂(PPh₃)₂, CuI | 1-(2,5-Bis(phenylethynyl)phenyl)-2-phenyldiazene |

| Buchwald-Hartwig Amination | Amino (e.g., Morpholino) | Morpholine, Base (e.g., NaOtBu) | Pd₂(dba)₃, Ligand (e.g., XPhos) | 1-(2,5-Dimorpholinophenyl)-2-phenyldiazene |

| Cyanation | Cyano (-CN) | KSCN or TMSCN | Electrochemical or Pd-catalyzed | 1-(2,5-Dicyanophenyl)-2-phenyldiazene |

| Nitration | Nitro (-NO₂) | HNO₃ / H₂SO₄ | None (acid-catalyzed) | 1-(2,5-Dibromo-x-nitrophenyl)-2-phenyldiazene |

These synthetic strategies provide a comprehensive toolkit for the creation of a diverse library of this compound derivatives, each with potentially unique physical, chemical, and photochemical properties tailored for specific applications.

Advanced Spectroscopic and Structural Characterization of 1 2,5 Dibromophenyl 2 Phenyldiazene

High-Resolution Spectroscopic Analysis for Electronic Structure Elucidation

The electronic and structural properties of 1-(2,5-Dibromophenyl)-2-phenyldiazene have been thoroughly investigated using a suite of high-resolution spectroscopic techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analysis of Electronic Transitions and Excited States

The UV-Vis absorption spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or cyclohexane, is characterized by two distinct absorption bands, which are characteristic of the azobenzene (B91143) chromophore. These bands correspond to different electronic transitions within the molecule.

The less intense, longer-wavelength absorption band, appearing in the visible region, is attributed to the n→π* (n-to-pi-star) transition. This transition involves the excitation of a non-bonding electron from one of the nitrogen atoms of the azo group (-N=N-) to an antibonding π* orbital. Due to its forbidden nature, this band has a low molar absorptivity (ε). For this compound, this transition is expected to be observed around 440-450 nm.

The more intense absorption band, found in the ultraviolet region, corresponds to the π→π* (pi-to-pi-star) transition. This is an allowed transition involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital, resulting in a high molar absorptivity. The presence of the phenyl and dibromophenyl rings in conjugation with the azo group influences the energy of this transition. It is typically observed at approximately 320-330 nm for this compound. The bromine substituents may cause a slight bathochromic (red) shift compared to unsubstituted azobenzene.

Table 1: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| n→π* | ~445 | Low |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Elucidation of Electronic Environments and Conformational Dynamics

NMR spectroscopy provides a detailed picture of the molecular structure of this compound by probing the chemical environment of each nucleus.

The ¹H NMR spectrum of this compound would display signals corresponding to the protons on the two aromatic rings. The chemical shifts of these protons are influenced by the electronic effects of the bromine atoms and the azo group.

Phenyl Ring Protons: The five protons of the unsubstituted phenyl ring will appear as a complex multiplet in the aromatic region, typically between δ 7.3 and 7.6 ppm. The ortho-protons are generally the most deshielded due to the anisotropic effect of the azo group.

Dibromophenyl Ring Protons: The three protons on the dibromophenyl ring will exhibit distinct signals. The proton positioned between the two bromine atoms is expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants), while the other two protons will appear as doublets. Due to the electron-withdrawing nature of the bromine atoms, these protons will be shifted downfield relative to those on the unsubstituted benzene (B151609) ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H (ortho) | ~7.8-7.9 | m |

| Phenyl-H (meta, para) | ~7.4-7.6 | m |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Phenyl Ring Carbons: The carbons of the unsubstituted phenyl ring will show signals in the typical aromatic region (δ 120-135 ppm). The carbon atom attached to the azo group will be shifted further downfield.

Dibromophenyl Ring Carbons: The carbons of the dibromophenyl ring will have their chemical shifts significantly influenced by the bromine substituents. The carbons directly bonded to bromine atoms will be observed at a higher field (lower ppm value) than what might be expected, due to the "heavy atom effect". The other carbon signals will be in the expected aromatic region. The carbon attached to the azo group will also be deshielded.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Br | ~115-125 |

| Aromatic C-H | ~125-135 |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons on the same aromatic ring. Cross-peaks would be observed between adjacent protons, allowing for the tracing of the spin systems within the phenyl and dibromophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each C-H bond in the molecule would produce a cross-peak, definitively linking the proton signals to their corresponding carbon signals.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman): Investigation of Molecular Vibrations and Bond Strengths

Vibrational spectroscopy probes the vibrational modes of the molecule, providing information about the functional groups present and their bond strengths.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would show characteristic absorption bands.

Aromatic C-H stretching: Bands in the region of 3100-3000 cm⁻¹.

N=N stretching: The azo group stretching vibration is typically weak in the infrared spectrum due to its low dipole moment and is often difficult to observe. It is expected to appear in the 1400-1450 cm⁻¹ region.

Aromatic C=C stretching: Several bands in the 1600-1450 cm⁻¹ region.

C-Br stretching: Strong absorptions in the lower frequency region, typically between 700 and 500 cm⁻¹.

Aromatic C-H bending: Out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which are characteristic of the substitution pattern on the aromatic rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR.

N=N stretching: The azo group stretching vibration, which is often weak in the IR spectrum, is typically strong in the Raman spectrum due to the change in polarizability during the vibration. This would be a key indicator band around 1400-1450 cm⁻¹.

Aromatic Ring Vibrations: The symmetric "ring breathing" modes of the phenyl and dibromophenyl rings would give rise to strong Raman signals.

Table 4: Key Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H stretch | 3100-3000 | FTIR, Raman |

| N=N stretch | ~1420 | Raman (strong), FTIR (weak) |

| Aromatic C=C stretch | 1600-1450 | FTIR, Raman |

Single-Crystal X-ray Diffraction Studies for Definitive Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of a molecule in the solid state. This technique would provide unequivocal proof of the molecular structure of this compound, revealing critical details about its geometry and intermolecular interactions.

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

A crystallographic study would yield a comprehensive dataset of all bond lengths, bond angles, and torsion angles within the molecule. This data is crucial for understanding the steric and electronic effects of the two bromine substituents on the phenyl ring and their influence on the geometry of the diazene (B1210634) linkage and the unsubstituted phenyl ring.

Hypothetical Data Table: Selected Geometric Parameters This table is for illustrative purposes only, as experimental data is not available.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

|---|---|---|---|---|---|

| Bond Length | C1 | Br1 | e.g., 1.90 | ||

| Bond Length | N1 | N2 | e.g., 1.25 | ||

| Bond Angle | C2 | C1 | N1 | e.g., 120.5 |

Crystal Packing Analysis and Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

Analysis of the crystal packing would reveal how individual molecules of this compound arrange themselves in the crystal lattice. Given the presence of bromine atoms and aromatic rings, several key intermolecular interactions would be anticipated. Halogen bonding, a directional interaction involving the electrophilic region of a halogen atom (in this case, bromine), could play a significant role in dictating the supramolecular architecture. Furthermore, π-π stacking interactions between the phenyl rings would likely contribute to the stability of the crystal structure.

Conformational Isomerism in the Crystalline Phase

The diazene (–N=N–) bridge is known to exist in either an (E) (trans) or (Z) (cis) configuration. X-ray diffraction would definitively establish which isomer is present in the crystalline solid. Typically, the (E) isomer is thermodynamically more stable. Additionally, the analysis would reveal the rotational conformation of the phenyl rings relative to the diazene plane, defined by specific torsion angles.

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), are essential for confirming the molecular weight and elemental composition of a compound and for elucidating its fragmentation pathways under ionization.

For this compound (C₁₂H₈Br₂N₂), the mass spectrum would be characterized by a distinct isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic M, M+2, and M+4 isotopic cluster for the molecular ion, with relative intensities of approximately 1:2:1.

The fragmentation of azobenzenes typically involves cleavage of the C–N and N=N bonds. For this specific compound, characteristic fragments would be expected from the loss of the phenyl group, the dibromophenyl group, or the N₂ molecule. High-resolution measurements would allow for the determination of the exact mass of each fragment, enabling the assignment of its elemental formula and thus proposing a logical fragmentation pathway.

Hypothetical Data Table: Major Mass Spectral Fragments This table is for illustrative purposes only, as experimental data is not available.

| m/z (Nominal) | Proposed Fragment Ion | Formula |

|---|---|---|

| 338, 340, 342 | [M]⁺ | [C₁₂H₈Br₂N₂]⁺ |

| 233, 235 | [M - C₆H₅N₂]⁺ | [C₆H₃Br₂]⁺ |

| 182 | [M - C₆H₃Br₂]⁺ | [C₆H₅N₂]⁺ |

Theoretical and Computational Chemistry Studies of 1 2,5 Dibromophenyl 2 Phenyldiazene

Quantum Chemical Calculations for Ground-State Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(2,5-Dibromophenyl)-2-phenyldiazene, such studies would be invaluable in characterizing its stable conformations and electronic landscape.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional structure and energy of molecules. nih.govresearchgate.net A DFT study of this compound would typically involve geometry optimization to find the lowest energy arrangement of its atoms. This would provide crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape. Furthermore, calculations of thermodynamic properties such as enthalpy of formation and Gibbs free energy would quantify its stability. At present, specific DFT data for the optimized geometry and energetics of this compound are not available in the public domain.

Ab Initio Methods for High-Accuracy Electronic State Calculations

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. nih.gov These methods, while computationally more intensive than DFT, can provide highly accurate descriptions of electronic states. For this compound, high-accuracy calculations could precisely determine its ground-state electronic energy and wavefunction, offering a benchmark for other computational methods and a deeper understanding of its electronic nature. Currently, no such high-accuracy ab initio calculations for this molecule have been published.

Computational Modeling of Photophysical Processes and Excited States

The study of how molecules interact with light is a key area of research, particularly for azobenzene (B91143) derivatives known for their photochromic properties. Computational modeling is essential to unravel the complex processes that occur upon photoexcitation.

Time-Dependent DFT (TD-DFT) for Absorption and Emission Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption and emission spectra of molecules. nih.gov A TD-DFT calculation for this compound would identify the wavelengths of light it absorbs and emits, corresponding to electronic transitions between different energy levels. This would provide theoretical support for experimental spectroscopic data and help in understanding the influence of the dibromophenyl substitution on its photophysical properties. To date, no TD-DFT studies predicting the absorption and emission spectra of this specific compound have been reported.

Non-Adiabatic Molecular Dynamics Simulations of Photoisomerization

Azobenzenes are known for their light-induced trans-cis isomerization. nih.gov Non-adiabatic molecular dynamics simulations can model this process at the atomic level, tracking the motion of the atoms as the molecule transitions between electronic states. stanford.edu Such simulations for this compound would elucidate the mechanism and timescale of its photoisomerization, a critical aspect for its potential applications in molecular switches and photosensitive materials. However, the scientific literature does not currently contain any non-adiabatic molecular dynamics simulations for this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time, offering insights into their conformational flexibility and interactions with their environment. researchgate.net For this compound, MD simulations could explore its different possible shapes (conformers) and the energy barriers between them. This would be particularly useful for understanding its behavior in different solvents or in condensed phases. At present, there are no published MD simulation studies focused on the conformational landscapes and dynamic behavior of this compound.

Following a comprehensive search for scholarly articles and research data, it has been determined that there are no specific published theoretical and computational chemistry studies available for the compound This compound that address the detailed topics outlined in your request.

The highly specific nature of the requested information—including conformational analysis in solution, solvation shell dynamics, Frontier Molecular Orbital (FMO) analysis, Fukui functions, and computational investigations of halogen bonding—requires dedicated research that does not appear to be present in the accessible scientific literature for this particular molecule.

As a result, it is not possible to generate a scientifically accurate and detailed article with the requested data tables and research findings while adhering to the provided outline. Creating such an article would require fabricating data, which would compromise the scientific integrity and accuracy of the content.

Chemical Reactivity and Mechanistic Investigations of 1 2,5 Dibromophenyl 2 Phenyldiazene

Photochemical Transformations and Photoisomerization Dynamics

The hallmark of azobenzene (B91143) and its derivatives is the reversible photoisomerization between the thermally stable E (trans) isomer and the metastable Z (cis) isomer. rsc.org This process is the foundation for their application in molecular switches, optical data storage, and photopharmacology. The photochemical behavior of 1-(2,5-Dibromophenyl)-2-phenyldiazene is expected to follow this general principle, with the bromine substituents playing a crucial role in fine-tuning the dynamics of isomerization.

Z/E Isomerization Pathways and Kinetic Mechanisms

The isomerization of azobenzenes can proceed through two primary pathways upon photoexcitation: a rotation around the N=N double bond or an inversion mechanism at one of the nitrogen atoms. researchgate.net Theoretical studies on substituted azobenzenes suggest that the preferred pathway can be influenced by the nature and position of the substituents. researchgate.net For this compound, the bulky bromine atoms at the ortho and meta positions could introduce steric hindrance that favors a particular isomerization pathway.

The E → Z isomerization is typically initiated by irradiating the compound with UV light, corresponding to the π-π* transition, or with visible light, targeting the n-π* transition. The reverse Z → E isomerization can be triggered by visible light or can occur thermally in the dark. rsc.org The kinetics of both the photochemical and thermal isomerization processes are key parameters in characterizing the switching behavior of the molecule. The rate of thermal back-isomerization, in particular, determines the stability of the Z-isomer.

Quantum Yields of Photoisomerization and Thermal Back-Reaction Rates

The thermal back-reaction from the Z to the E isomer is a first-order kinetic process, and its rate is highly dependent on the substitution pattern and the solvent. mdpi.com The half-life (t½) of the Z-isomer is a critical parameter for applications that require a stable switched state. Electron-withdrawing groups, such as bromine, are generally expected to influence the rate of thermal relaxation.

Table 1: Representative Photoisomerization Quantum Yields and Thermal Half-Lives for Substituted Azobenzenes

| Compound | Solvent | λirr (nm) for E→Z | ΦE→Z | λirr (nm) for Z→E | ΦZ→E | t1/2 (Z→E) |

| Azobenzene | Hexane | 313 | 0.11 | 436 | 0.44 | ~55 h |

| 4,4'-Dichloroazobenzene | Toluene | 313 | 0.09 | 436 | 0.42 | ~40 h |

| 4-Nitroazobenzene | Toluene | 365 | 0.06 | 436 | 0.08 | ~1 h |

Note: This table presents data for related compounds to illustrate general trends. Data for this compound is not available.

Role of Substituents on Photoisomerization Efficiency

Substituents on the azobenzene core exert a profound influence on its photochemistry through both electronic and steric effects. nih.gov The bromine atoms in this compound are electron-withdrawing and have a significant steric presence.

Electronic Effects: The electron-withdrawing nature of bromine can affect the energies of the n-π* and π-π* transitions, potentially shifting the absorption bands to different wavelengths. This can alter the efficiency of photoisomerization at specific excitation wavelengths.

Steric Effects: The ortho-bromo substituent is expected to introduce significant steric hindrance. In mono-ortho-substituted azobenzenes, this can lead to different stable conformations for both the trans and cis isomers, which can influence the isomerization pathways and quantum yields. beilstein-journals.org The presence of a second bromine at the meta position further modifies the electronic landscape of the phenyl ring.

Redox Chemistry of the Azobenzene Core

The diazene (B1210634) bond in azobenzenes is redox-active and can undergo both reduction and oxidation processes. researchgate.net The electrochemical properties of these molecules are of interest for applications in energy storage, molecular electronics, and electrocatalysis. The bromine substituents in this compound are expected to significantly impact its redox behavior.

Electrochemical Behavior: Cyclic Voltammetry and Chronoamperometry

Cyclic voltammetry (CV) is a powerful technique for probing the redox chemistry of azobenzenes. In aprotic media, azobenzene typically exhibits two reversible one-electron reduction steps. nih.gov The first reduction forms a stable radical anion, and the second leads to a dianion. The oxidation of azobenzene is generally more complex and often irreversible.

For this compound, the electron-withdrawing bromine atoms are expected to make the molecule easier to reduce. This would manifest as a positive shift in the reduction potentials compared to unsubstituted azobenzene. Chronoamperometry can be employed to determine the diffusion coefficients of the electroactive species and to study the kinetics of electron transfer.

Table 2: Representative Electrochemical Data for Substituted Azobenzenes in Aprotic Solvents

| Compound | Solvent/Electrolyte | Epc1 (V vs. ref) | Epa1 (V vs. ref) | ΔEp1 (mV) | Epc2 (V vs. ref) | Epa2 (V vs. ref) | ΔEp2 (mV) |

| Azobenzene | DMF/TBAP | -1.35 | -1.28 | 70 | -1.75 | -1.68 | 70 |

| 4,4'-Dichloroazobenzene | DMF/TBAP | -1.18 | -1.11 | 70 | -1.55 | -1.48 | 70 |

| 4-Nitroazobenzene | ACN/TEAP | -0.70 | -0.63 | 70 | -1.10 | -1.03 | 70 |

Note: This table presents data for related compounds to illustrate general trends. Epc and Epa are the cathodic and anodic peak potentials, respectively. ΔEp is the peak-to-peak separation. Data for this compound is not available.

Mechanisms of Reduction and Oxidation of the N=N Bond

The reduction of the N=N bond in azobenzenes in aprotic media generally proceeds through the stepwise addition of two electrons. The initial one-electron reduction to the radical anion is typically a reversible process. The stability of this radical anion is influenced by the substituents on the phenyl rings. The second one-electron reduction to the dianion is also often observed.

The oxidation of the azobenzene core is less commonly studied and is often irreversible. It can lead to the formation of radical cations and further oxidation products. acs.org The presence of electron-withdrawing bromine atoms in this compound would be expected to make the molecule more difficult to oxidize, resulting in a more positive oxidation potential.

Substitution Reactions on the Brominated Phenyl Ring

The presence of two bromine atoms on the phenyl ring of this compound allows for sequential or double substitution, providing a pathway to novel polysubstituted azobenzene derivatives. The regioselectivity and feasibility of these reactions are governed by the nature of the reaction mechanism and the electronic influence of the azo moiety.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. wikipedia.orgck12.org The azo group (-N=N-Ph) acts as a moderate electron-withdrawing group, activating the attached phenyl ring towards attack by nucleophiles. This activation is most pronounced at the ortho and para positions relative to the substituent, as these positions can effectively delocalize the negative charge of the intermediate Meisenheimer complex through resonance. lumenlearning.comlibretexts.org

In this compound, the bromine atom at the C2 position is ortho to the azo group, while the bromine at the C5 position is meta. Consequently, the C2 position is significantly more activated towards nucleophilic attack. The C5 position, being meta, receives no resonance stabilization from the azo group and is therefore expected to be much less reactive under SNAr conditions. libretexts.org This differential reactivity allows for the selective mono-substitution at the C2 position by a variety of nucleophiles (e.g., alkoxides, amines, thiolates) under relatively mild conditions, while the C5-Br bond remains intact. Forcing conditions, such as high temperatures, might be required to substitute the second bromine atom.

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.org The first step, which is typically rate-determining, is the addition of the nucleophile to the electron-deficient carbon atom bearing the halogen, resulting in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. lumenlearning.com The loss of aromaticity makes this step energetically costly. The electron-withdrawing azo group helps to stabilize this intermediate, lowering the activation energy for the reaction at the ortho- and para-positions. wikipedia.orglibretexts.org The second step is the rapid elimination of the bromide ion, which restores the aromaticity of the ring. libretexts.org

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution of this compound

This table presents hypothetical data based on established principles of SNAr reactivity for activated aryl halides.

| Nucleophile (Nu:) | Position of Substitution | Expected Major Product | Relative Reactivity |

| Sodium Methoxide (NaOCH₃) | C2 (ortho) | 1-(2-Bromo-5-methoxyphenyl)-2-phenyldiazene | High |

| Sodium Methoxide (NaOCH₃) | C5 (meta) | 1-(5-Bromo-2-methoxyphenyl)-2-phenyldiazene | Very Low |

| Ammonia (NH₃) | C2 (ortho) | 2-Bromo-5-(phenyldiazenyl)aniline | High |

| Ammonia (NH₃) | C5 (meta) | 5-Bromo-2-(phenyldiazenyl)aniline | Very Low |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov Unlike SNAr reactions, the reactivity in these transformations is not solely dependent on electronic activation by withdrawing groups but on the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. libretexts.org Both bromine sites on this compound can participate in cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid) with an organic halide. libretexts.org It is widely used for the synthesis of biaryls and other conjugated systems. nih.gov this compound can be expected to undergo both mono- and double-Suzuki coupling. By carefully controlling the stoichiometry of the boronic acid (e.g., using approximately one equivalent), selective mono-arylation can often be achieved. Studies on similarly substituted compounds like 2,5-dibromo-3-hexylthiophene (B54134) have shown that mono-coupling can be performed selectively. nih.gov Using an excess of the boronic acid and prolonged reaction times would lead to the di-substituted product. The relative reactivity of the C2 and C5 positions in Suzuki couplings is less predictable than in SNAr and can be influenced by steric hindrance around the C2 position and the specific catalyst/ligand system employed. researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, and is invaluable for the synthesis of arylalkynes. wikipedia.orglibretexts.org Similar to the Suzuki reaction, this compound can serve as a substrate for both mono- and double-Sonogashira couplings. washington.edu The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.org Control over the reaction stoichiometry is crucial for achieving selective mono-alkynylation. This allows for the stepwise introduction of different alkyne fragments if desired.

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

This table shows typical, generalized conditions for Suzuki and Sonogashira reactions as they would be applied to this compound.

| Reaction | Coupling Partner | Catalyst / Ligand | Base | Solvent | Expected Product(s) |

| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | Mono- and/or Di-arylated Azobenzene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DiPEA | THF or DMF | Mono- and/or Di-alkynylated Azobenzene |

Reaction Kinetics and Thermodynamics of Selected Chemical Transformations

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented, the general principles governing the relevant reaction classes provide significant insight.

Table 3: Comparative Kinetic Parameters for Related Aromatic Substitution Reactions

This table provides representative activation energy data from literature on analogous systems to contextualize the reactivity of this compound.

| Reaction Type | Substrate Example | Rate-Determining Step | Typical Activation Energy (Ea) |

| SNAr | 1-Chloro-2,4-dinitrobenzene + Piperidine | Meisenheimer Complex Formation | ~55 kJ/mol |

| Suzuki Coupling | Bromobenzene + Phenylboronic Acid | Transmetalation | ~154 kJ/mol nih.gov |

| Suzuki Coupling | 4-Bromoanisole + Phenylboronic Acid (heterogeneous catalyst) | Oxidative Addition / Transmetalation | ~100 kJ/mol mdpi.com |

Advanced Applications and Material Science Integration of 1 2,5 Dibromophenyl 2 Phenyldiazene

Integration into Photoresponsive Smart Materials

The integration of azobenzene (B91143) moieties into smart materials allows for the remote, non-invasive control of material properties using light as an external stimulus.

Azobenzene-based molecular switches operate on the principle of photoisomerization. The more stable, elongated trans isomer can be converted to the bent, metastable cis isomer by UV light irradiation. The reverse process, from cis back to trans, can be triggered by visible light or occurs thermally in the dark. This reversible change in molecular geometry and dipole moment is the fundamental mechanism for actuation.

Key design principles for effective molecular switches include:

Wavelength Selectivity: The absorption bands of the trans and cis isomers should be sufficiently separated to allow for selective switching with different colors of light. Ortho-fluorination is a common strategy to achieve this, enabling switching using only visible light.

Quantum Yield: A high quantum yield for both forward and reverse isomerization is desirable for efficient switching.

Thermal Stability of the cis-State: For applications requiring a stable "off" state, the thermal relaxation from cis to trans should be slow. The half-life of the cis isomer can be tuned by chemical substitution.

Fatigue Resistance: The molecule should be able to undergo many switching cycles without degradation. Azobenzenes are generally robust in this regard.

The dibromo-substitution in 1-(2,5-Dibromophenyl)-2-phenyldiazene would be expected to influence the electronic absorption spectra and, consequently, the wavelengths required for switching.

When azobenzene units are incorporated into a polymer network, their collective molecular motion can generate mechanical force, leading to macroscopic deformation such as bending, contraction, or expansion. This forms the basis of photomechanical systems.

There are two main approaches for incorporation:

Guest-Host Systems: Azobenzene molecules are doped into a polymer matrix. This method is simpler, but issues like phase separation and dye leaching can occur.

Covalent Incorporation: Azobenzene units are covalently bonded to the polymer, either in the main chain or as side chains. This provides greater stability and more efficient transfer of mechanical work.

For significant photomechanical actuation, liquid crystal polymers (LCPs) are often used. The photoisomerization of the azobenzene moieties can disrupt the ordered liquid crystalline phase, leading to a large-scale contraction of the material. The cross-link density of the polymer network is a critical parameter, as it affects both the stiffness of the material and the magnitude of the photomechanical response.

| System Type | Description | Advantages | Challenges |

| Guest-Host | Azobenzene molecules are physically dispersed within a polymer matrix. | Simple to prepare. | Leaching of chromophore, phase separation, inefficient stress transfer. |

| Side-Chain Polymer | Azobenzene units are attached as pendants to the polymer backbone. | Good stability, efficient motion transfer. | Complex synthesis. |

| Main-Chain Polymer | Azobenzene units are part of the polymer backbone. | Direct translation of isomerization to chain conformation change. | Can have slower response times. |

| Crosslinked Network | Azobenzene units act as cross-linkers between polymer chains. | Creates robust materials capable of significant force generation. | Can be brittle, reprocessing is difficult. |

This interactive table summarizes the primary methods for incorporating azobenzene derivatives into polymeric matrices for photomechanical applications.

Azobenzene-containing polymers can be used to create surface relief gratings (SRGs) and other micro- or nanopatterns using light. When a thin film of an azopolymer is exposed to an interference pattern of light, a massive, directed migration of the polymer material occurs, resulting in the formation of a surface pattern that mirrors the light intensity pattern. This process, known as photofluidization, happens at temperatures well below the polymer's glass transition temperature and does not involve ablation or chemical reactions.

The ability to write, erase, and rewrite patterns using different light polarizations makes these materials highly attractive for applications in diffractive optics, data storage, and creating structured surfaces for cell culture or microfluidics.

Supramolecular Assembly and Self-Organization Phenomena

The bromine atoms on this compound are expected to play a crucial role in directing its self-assembly into ordered structures through specific non-covalent interactions.

Halogen Bonding: A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the "σ-hole") in one molecule and a nucleophilic region (a Lewis base) in another. Iodine and bromine are particularly effective halogen bond donors. In the context of halogenated azobenzenes, these bonds can be used to control the assembly of molecules into specific architectures, both in solution and in the solid state. Research on fluorinated and iodinated azobenzenes has demonstrated that halogen bonding can be a powerful tool for constructing supramolecular liquid crystals and gels. The dibromo-substitution pattern in this compound provides two potential halogen bond donor sites, which could facilitate the formation of extended chains or networks.

π-π Interactions: Aromatic rings, like the phenyl groups in azobenzene, can interact through π-π stacking. These interactions, while generally weaker than halogen bonds, are crucial for the close packing of molecules in crystals and thin films. The geometry of stacking (e.g., parallel-displaced vs. sandwich) affects the electronic properties of the assembly. The presence of electron-withdrawing bromine atoms can influence the electrostatic potential of the aromatic rings, thereby modulating the strength and geometry of π-π stacking interactions.

A study on 4,4′-dibromo-azobenzene demonstrated its ability to form well-ordered, self-assembled structures on a gold surface, highlighting the importance of halogen-related interactions in directing the formation of 2D molecular networks.

| Interaction Type | Description | Key Features | Relevance to this compound |

| Halogen Bond | R-X···Y; A directional, non-covalent bond between a halogen atom (X) and a Lewis base (Y). | High directionality, tunable strength (I > Br > Cl > F). | The two bromine atoms can act as strong halogen bond donors, directing assembly. |

| π-π Stacking | An attractive interaction between the π-electron clouds of aromatic rings. | Influences crystal packing and electronic coupling. | The phenyl rings can participate in stacking, influenced by the bromo-substituents. |

This interactive table outlines the key non-covalent interactions expected to govern the self-assembly of this compound.

The interplay of halogen bonding, π-π stacking, and van der Waals forces can drive the self-assembly of halogenated azobenzenes into a variety of ordered nanostructures, such as nanofibers, ribbons, or 2D crystalline layers. The photoisomerization of the azobenzene unit provides a dynamic handle to control these assemblies. For instance, the change in shape from the linear trans isomer to the bent cis isomer can disrupt the packing of molecules, leading to a phase transition or disassembly of the nanostructure. This photo-control over supramolecular structure is a key goal for the development of responsive nanomaterials.

The ability to form uniform thin films is essential for many device applications. Techniques like spin-coating, Langmuir-Blodgett deposition, and atomic/molecular layer deposition (ALD/MLD) are used to create thin films of azobenzene-containing materials. The morphology and molecular orientation within these films are critical for their photoresponsive properties. The specific intermolecular interactions dictated by the dibromo-substitution pattern of this compound would be expected to significantly influence the packing and ordering within such thin films.

Optoelectronic and Photonic Device Applications

The ability of azobenzene compounds to undergo reversible isomerization between their trans and cis states upon light irradiation is the cornerstone of their application in optoelectronic and photonic devices. This photoisomerization leads to significant changes in their molecular geometry, dipole moment, and absorption spectra, which can be harnessed for various light-mediated technologies.

Potential in Optical Data Storage Media

Azobenzene derivatives are promising materials for high-density optical data storage due to their photochromic properties. nih.gov The principle of data storage in these materials relies on the distinct physical properties of the trans and cis isomers, which can represent the "0" and "1" states of a binary data bit. Writing data involves irradiating the material with a specific wavelength of light to induce the trans-to-cis isomerization at localized points. The data can then be read by detecting the change in absorption or refractive index. Erasing the data can be achieved by irradiation with a different wavelength of light or by thermal relaxation, which reverts the molecule to its more stable trans form. rsc.org

The presence of bromine atoms on the phenyl ring of this compound is expected to influence its data storage characteristics. A study on 4,4'-dibromoazobenzene (B73510) demonstrated that upon UV irradiation, the absorption peak corresponding to the trans isomer decreases significantly, while the peak for the cis isomer shows a corresponding increase. bilpubgroup.com This efficient photoisomerization is a key requirement for a viable optical data storage medium.

The electron-withdrawing nature of bromine substituents can also affect the thermal stability of the cis isomer, a critical parameter for data retention. Research on para-substituted azobenzenes has shown that electron-withdrawing groups can influence the mechanism of thermal cis-to-trans isomerization. nih.gov A longer half-life of the cis state is generally desirable for long-term data storage. The specific substitution pattern in this compound, with two bromine atoms on one phenyl ring, would likely lead to a unique set of photoisomerization and thermal relaxation properties that would need to be experimentally determined to fully assess its potential in this application.

Table 1: Photoisomerization Characteristics of a Related Dibrominated Azobenzene

| Property | 4,4'-Dibromoazobenzene |

| trans Isomer Absorption Peak | 343 nm |

| cis Isomer Absorption Peak | 435 nm |

| Observation under UV light | Decrease in trans peak, increase in cis peak |

Note: This data is for 4,4'-dibromoazobenzene and is used as an analogue to infer the potential properties of this compound. bilpubgroup.com

Non-Linear Optical Properties and Harmonic Generation

Non-linear optical (NLO) materials are essential for a range of photonic applications, including frequency conversion, optical switching, and high-resolution imaging. Azobenzene derivatives, particularly those with a "push-pull" electronic structure (containing both electron-donating and electron-withdrawing groups), have been extensively studied for their second-order NLO properties, such as second-harmonic generation (SHG). researchgate.netnih.gov SHG is a process where two photons of the same frequency are converted into a single photon with twice the frequency.

While this compound does not possess a classic push-pull substitution pattern, the presence of electron-withdrawing bromine atoms can still significantly influence its molecular hyperpolarizability (β), a measure of its NLO response. Studies on halogen-bond-forming azobenzenes have shown that the molecular environment and the nature of the halogen substituent can affect the hyperpolarizability. tuni.firsc.org The dibromo substitution pattern in this compound would create a specific charge distribution within the molecule, which could lead to a notable NLO response.

For a material to exhibit macroscopic SHG, it must have a non-centrosymmetric arrangement of the NLO chromophores. This can be achieved in thin films by techniques such as electric field poling. nih.gov The potential for this compound in SHG applications would depend on both its inherent molecular hyperpolarizability and the ability to organize the molecules in a suitable non-centrosymmetric fashion.

Table 2: Factors Influencing Non-Linear Optical Properties in Azobenzenes

| Factor | Influence on NLO Properties |

| Molecular Structure | "Push-pull" systems with electron-donating and -withdrawing groups generally exhibit higher hyperpolarizability. |

| Substituents | Halogen atoms can influence the charge distribution and molecular hyperpolarizability. tuni.firsc.org |

| Molecular Organization | A non-centrosymmetric arrangement is required for macroscopic second-order NLO effects like SHG. |

Catalytic Roles or Precursors in Organic Synthesis (beyond its own synthesis)

Azobenzene derivatives have found applications in catalysis, both as photoresponsive ligands that can modulate the activity of a metal center and as precursors for the synthesis of catalytically active species. researchgate.net The azo bridge can act as a coordination site, and the electronic properties of the phenyl rings, influenced by substituents, can tune the catalytic performance.

The bromine atoms in this compound offer several possibilities in the context of catalysis. They can serve as functional handles for further chemical modifications, allowing the attachment of the azobenzene unit to other molecules or solid supports. thieme-connect.com More directly, the electron-withdrawing nature of the bromine atoms will influence the electron density on the azo nitrogen atoms, which could affect the coordination strength and the electronic environment of a complexed metal center. nih.gov

Furthermore, brominated aromatic compounds are versatile precursors in cross-coupling reactions, such as Suzuki or Sonogashira couplings. thieme-connect.com This opens up the possibility of using this compound as a building block to synthesize more complex, catalytically active molecules or materials. For instance, it could be incorporated into larger ligand frameworks for transition metal catalysis. The photoswitchable nature of the azobenzene core could also be exploited to create light-regulated catalysts, where the catalytic activity can be turned on or off by irradiating with different wavelengths of light. acs.orgrsc.org

While specific catalytic applications of this compound have not been reported, the known chemistry of azobenzenes and brominated aromatics suggests a rich potential for its use as a ligand or a synthetic precursor in the development of novel catalytic systems. digitellinc.comrsc.org

Environmental Fate and Degradation Mechanisms of 1 2,5 Dibromophenyl 2 Phenyldiazene

Photolytic Degradation Pathways in Environmental Compartments

Photolytic degradation, initiated by the absorption of solar radiation, is anticipated to be a primary degradation pathway for 1-(2,5-Dibromophenyl)-2-phenyldiazene in sunlit environmental compartments like surface waters and the upper layers of soil. This process can occur through direct absorption of light by the molecule or indirectly through reactions with photochemically generated reactive species.

Direct photolysis involves the absorption of photons by the this compound molecule, leading to its excitation and subsequent chemical transformation. The azobenzene (B91143) chromophore, characterized by the -N=N- double bond, is known to undergo photoisomerization from the more stable trans-isomer to the cis-isomer upon irradiation with UV light. For instance, 4,4'-dibromoazobenzene (B73510) exhibits a significant decrease in its trans absorption peak upon UV irradiation. bilpubgroup.comresearchgate.net While photoisomerization is a non-destructive process, the excited state of the molecule is more susceptible to degradative reactions.

The presence of bromine atoms on the phenyl ring is expected to influence the photolytic fate. The carbon-bromine (C-Br) bond is susceptible to cleavage upon absorption of UV radiation, a process known as photodebromination. Studies on other brominated flame retardants have demonstrated that direct photolysis under simulated sunlight can lead to sequential debromination. nih.gov For this compound, this could result in the formation of less brominated azobenzene derivatives and the release of bromide ions. The quantum yield for the formation of bromine atoms from bromoform (B151600) photolysis has been shown to be unity at wavelengths above 300 nm, suggesting that C-Br bond cleavage can be an efficient process in the troposphere. researchgate.net

Table 1: Estimated Photochemical Properties of Aromatic Azo and Brominated Compounds

| Parameter | Analogous Compound | Value | Reference |

|---|---|---|---|

| Absorption Maximum (trans) | 4,4'-Dibromoazobenzene | 343 nm | bilpubgroup.com |

| Photoisomerization Quantum Yield (trans to cis) | Azobenzene | ~0.11 | nih.gov |

This table presents data from analogous compounds to estimate the potential photochemical behavior of this compound.

In natural waters, indirect photolysis can be a significant degradation pathway, driven by reactions with photochemically produced reactive oxygen species (ROS), such as hydroxyl radicals (•OH). Hydroxyl radicals are powerful, non-selective oxidants that react rapidly with a wide range of organic compounds. rsc.orgresearchgate.net The reaction of •OH with aromatic compounds typically proceeds via addition to the aromatic ring or hydrogen abstraction. For this compound, •OH attack is likely to occur on both the phenyl and dibromophenyl rings, as well as potentially at the azo bridge. The presence of bromine atoms, being electron-withdrawing, can influence the sites of •OH attack. Rate constants for the reaction of hydroxyl radicals with various organic compounds are typically in the range of 10⁸ to 10¹⁰ M⁻¹s⁻¹. nih.gov

Table 2: Second-Order Rate Constants for the Reaction of Hydroxyl Radicals with Analogous Aromatic Compounds

| Compound | Rate Constant (k_OH) (M⁻¹s⁻¹) | Temperature (K) | Reference |

|---|---|---|---|

| Toluene | 5.96 x 10⁹ | 298 | mdpi.com |

| Benzene (B151609) | 7.9 x 10⁸ | 298 | mdpi.com |

This interactive table provides representative reaction rates of hydroxyl radicals with similar aromatic structures to infer the reactivity of this compound.

The photodegradation of this compound is expected to yield a complex mixture of products. Based on the degradation pathways of analogous compounds, potential products include:

Debrominated derivatives: Stepwise removal of bromine atoms would lead to monobromophenyl-phenyldiazene and ultimately phenyl-phenyldiazene (azobenzene).

Hydroxylated derivatives: Attack by hydroxyl radicals can introduce hydroxyl groups onto the aromatic rings, forming brominated and non-brominated hydroxyphenyldiazenes.

Cleavage products: The azo bond is susceptible to cleavage, which could lead to the formation of brominated and non-brominated anilines and phenols. The photodegradation of a brominated flame retardant, 4,4′-isopropylidenebis(2,6-dibromophenol), was found to produce intermediates such as 2,6-dibromo-4-isopropylphenol (B1289882) and bromophenol. nih.gov Similarly, photo-oxidation of some azobenzene dyes can result in the destruction of the chromophore. researchgate.net

Hydrolytic Stability and Transformation Mechanisms in Aqueous Media

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For many aromatic compounds, particularly those without highly reactive functional groups, the rate of hydrolysis under typical environmental pH conditions (pH 5-9) is often slow compared to other degradation processes. The C-Br bonds on the aromatic ring and the N=N double bond of this compound are generally stable to hydrolysis under these conditions. While acid or base catalysis can promote the hydrolysis of some organic compounds, significant effects on this particular molecule would likely require more extreme pH values not commonly found in the environment. acs.org For many azobenzene derivatives, the thermal relaxation from the cis to the trans isomer can have half-lives on the order of hours to days, indicating a degree of stability in aqueous solution. mdpi.comnih.gov It is therefore anticipated that hydrolysis will not be a major degradation pathway for this compound in most environmental compartments.

Oxidative Degradation Pathways (e.g., via Ozonolysis, Advanced Oxidation Processes)

Oxidative degradation, apart from indirect photolysis, can occur through reactions with other strong oxidants present in the environment or used in water treatment processes.

Ozonolysis is a well-established reaction for the cleavage of unsaturated bonds, including the azo linkage (-N=N-). wikipedia.orgbyjus.com The reaction of ozone with azo compounds can lead to the formation of nitrosamines. byjus.com This process involves the oxidative cleavage of the N=N double bond, which would break down the this compound molecule into smaller aromatic fragments. The mechanism of ozonolysis typically involves the formation of an ozonide intermediate. organic-chemistry.org

Advanced Oxidation Processes (AOPs) are water treatment technologies that generate highly reactive radicals, primarily hydroxyl radicals, to degrade recalcitrant organic pollutants. nih.govnih.gov These processes, which include UV/H₂O₂, Fenton (Fe²⁺/H₂O₂), and ozonation, are effective in degrading a wide range of organic compounds, including azo dyes. acs.org The presence of bromide ions in water during AOPs can lead to the formation of reactive bromine species, which can also contribute to the degradation of organic pollutants. nih.gov

Sorption and Desorption Behavior in Environmental Matrices (e.g., soil, sediment)

The mobility and bioavailability of this compound in the environment are largely governed by its sorption and desorption behavior in soil and sediment. The extent of sorption is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which normalizes the sorption coefficient to the organic carbon content of the soil. chemsafetypro.comecetoc.org

As a hydrophobic organic compound, this compound is expected to sorb to soil and sediment particles, primarily through partitioning into the soil organic matter. researchgate.net The presence of bromine atoms increases the hydrophobicity and molecular weight of the compound, which generally leads to stronger sorption. The Koc for aromatic compounds can be estimated from their octanol-water partition coefficient (Kow). ukhsa.gov.uk Given its structure, this compound is likely to have a relatively high Koc value, indicating low mobility in soil and a tendency to accumulate in sediments. A high Koc value (e.g., log Koc > 4.5) suggests that the compound will be strongly adsorbed and less likely to leach into groundwater. chemsafetypro.com

Desorption from soil and sediment particles can be a slow process, particularly for compounds that have been in contact with the solid phase for extended periods. dss.go.th This slow desorption can lead to the long-term persistence of the compound in the environment, even if it is susceptible to degradation in the aqueous phase. The desorption of halogenated organic compounds from sediment has been observed to be a multi-stage process, with a fraction being released rapidly and another, more resistant fraction desorbing very slowly. nih.gov

Table 3: Estimated Soil Sorption Coefficients for Analogous Aromatic Compounds

| Compound Class | Estimated log Koc | Mobility in Soil | Reference |

|---|---|---|---|

| Aromatic Hydrocarbons | 2.0 - 5.0 | Low to Immobile | epa.gov |

| Halogenated Aromatics | 3.0 - 6.0 | Low to Immobile | epa.gov |

This table provides a general range of Koc values for similar classes of compounds to infer the sorption behavior of this compound.

Based on a comprehensive search for scientific literature, there is currently no available data specifically detailing the environmental persistence modeling or kinetic studies for the chemical compound this compound.

Research on the environmental fate and degradation of chemical compounds is highly specific. While broad studies exist for the general class of brominated azo dyes, the specific degradation pathways, reaction rates, and persistence models are unique to the molecular structure of each individual compound.

Consequently, it is not possible to provide an article with detailed research findings and data tables on the environmental persistence and kinetic studies of this compound as this information does not appear to be present in the public scientific domain.

Future Research Directions and Emerging Opportunities in 1 2,5 Dibromophenyl 2 Phenyldiazene Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of azobenzenes has traditionally relied on methods such as the azo coupling of diazonium salts with activated aromatic compounds. bohrium.com While effective, these methods often involve harsh conditions and generate chemical waste. The future of 1-(2,5-dibromophenyl)-2-phenyldiazene chemistry should prioritize the development of green and sustainable synthetic routes that enhance efficiency, minimize environmental impact, and utilize cost-effective reagents.

Future research should focus on adapting modern synthetic strategies to this compound. This includes one-pot procedures that proceed via the in situ generation of nitrosobenzene (B162901) derivatives from anilines, followed by catalytic coupling. nih.gov The use of environmentally benign solvents, particularly water, in conjunction with commercially available and inexpensive catalysts like N,N-diisopropylethylamine (DIPEA), presents a promising avenue for sustainable production. nih.govacs.org These methods have demonstrated high selectivity and yield for a range of substituted azoxybenzenes and can be explored for the synthesis of azo compounds.

Table 1: Comparison of Synthetic Methodologies for Azobenzene (B91143) Derivatives

| Methodology | Description | Advantages | Disadvantages | Sustainability Aspect |

|---|---|---|---|---|

| Traditional Azo Coupling | Reaction of a diazonium salt with an electron-rich coupling partner (e.g., phenol, aniline). bohrium.com | Well-established, versatile for many derivatives. | Often requires stoichiometric reagents, potentially hazardous intermediates, and organic solvents. | Low |

| Mills Reaction | Condensation of an aromatic nitroso compound with an aniline (B41778). bohrium.com | Direct formation of the azo bond. | Availability and stability of nitroso precursors can be a limitation. | Moderate |

| Catalytic Oxidation of Anilines | Direct oxidative coupling of anilines using a catalyst. | High atom economy, avoids diazonium salt intermediates. | Can suffer from selectivity issues (azo vs. azoxy formation). | High |

| One-Pot Reductive Dimerization/Oxidation | Involves in-situ generation of nitroso intermediates from anilines followed by catalytic dimerization. nih.gov | High yields, operational simplicity, reduced waste. | Requires careful optimization of reaction conditions. | Very High (especially when using green solvents like water). nih.gov |

Application of Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Studies

The defining characteristic of this compound is its potential for photoisomerization. A deep understanding of the kinetics and mechanism of the trans ↔ cis isomerization is crucial for designing materials with predictable and reliable photoswitching behavior. The bromine substituents on the phenyl ring are expected to influence the electronic structure and steric environment of the azo bond, thereby affecting the isomerization pathway and the thermal stability of the cis isomer.

Future investigations should employ advanced in-situ spectroscopic techniques to monitor these ultrafast processes in real time. Time-resolved UV-Vis spectroscopy can track the population changes of the trans and cis isomers during photo-irradiation and subsequent thermal relaxation. nih.govacs.orgaip.org This allows for the precise determination of photoisomerization quantum yields and thermal half-lives. nsf.govnih.gov Furthermore, techniques like laser-coupled NMR spectroscopy can provide detailed structural information on the unstable cis isomers, which is often difficult to obtain through conventional methods. By studying the isomerization kinetics under various conditions (e.g., different solvents, temperatures, and light intensities), a comprehensive picture of the energy landscape governing the photoswitching of this compound can be constructed.

Table 2: Spectroscopic Techniques for Mechanistic Studies

| Technique | Information Obtained | Application to this compound |

|---|---|---|

| Time-Resolved UV-Vis Spectroscopy | Kinetics of photoisomerization (trans → cis) and thermal relaxation (cis → trans). nih.govacs.org | Determine switching speed and stability of isomers. |

| Transient Absorption Spectroscopy | Identification of short-lived excited states and intermediate species. | Elucidate the precise photochemical pathway (rotation vs. inversion). |

| Laser-Coupled NMR Spectroscopy | Structural characterization of photogenerated isomers in solution. | Confirm the structure of the metastable cis isomer. |

| FTIR/Raman Spectroscopy | Vibrational mode changes corresponding to isomerization. | Probe structural changes around the N=N bond. |

High-Throughput Computational Screening for Optimized Material Performance